REACTION_CXSMILES
|
[CH:1]([C:3]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([OH:11])=O)[C:4]=1[CH3:12])=[O:2].C1(N=C=NC2CCCCC2)CCCCC1.ON1C2C=CC=CC=2N=N1.[CH2:38]([N:40]([CH2:44][CH3:45])[CH2:41][CH2:42][NH2:43])[CH3:39]>O1CCCC1>[CH2:38]([N:40]([CH2:44][CH3:45])[CH2:41][CH2:42][NH:43][C:9]([C:5]1[C:4]([CH3:12])=[C:3]([CH:1]=[O:2])[NH:7][C:6]=1[CH3:8])=[O:11])[CH3:39]
|
Name
|
10-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.25 kg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C(=C(N1)C)C(=O)O)C
|
Name
|
|
Quantity
|
0.432 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0.306 kg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
TEA
|
Quantity
|
0.42 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.286 L
|
Type
|
reactant
|
Smiles
|
C(C)N(CCN)CC
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred well for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
a thermometer pocket, addition funnel and an air condenser
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 16 hours at 25-30° C.
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the byproduct generated was removed by filtration through filtration funnel
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under diminished pressure
|
Type
|
EXTRACTION
|
Details
|
After pH adjustment, the product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed successively organic layer with aqueous NaHCO3, saturated solution of NaCl and DM water
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
¾th of the solvent distilled under diminished pressure
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with chilled ethyl acetate (70 mL)
|
Type
|
CUSTOM
|
Details
|
The product was dried at 60° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)N(CCNC(=O)C1=C(NC(=C1C)C=O)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |